[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid Inhibitor of prolyl endopeptidase, a serine peptidase that may be implicated in the biosynthesis of amyloid β-peptide. Potently inhibits rat brain prolyl endopeptidase (Ki = 0.95 nM) in vitro, and prevents amyloid β-peptide deposition in vivo. Orally active and brain penetrant.
Brand Name: Vulcanchem
CAS No.: 146794-84-5
VCID: VC0004381
InChI: InChI=1S/C23H34N2OS2.C2H2O4/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;3-1(4)2(5)6/h11-14,17-18H,5-10,15-16H2,1-4H3;(H,3,4)(H,5,6)
SMILES: CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C.C(=O)(C(=O)O)O
Molecular Formula: C25H36N2O5S2
Molecular Weight: 508.7 g/mol

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid

CAS No.: 146794-84-5

Cat. No.: VC0004381

Molecular Formula: C25H36N2O5S2

Molecular Weight: 508.7 g/mol

* For research use only. Not for human or veterinary use.

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid - 146794-84-5

Specification

Description Inhibitor of prolyl endopeptidase, a serine peptidase that may be implicated in the biosynthesis of amyloid β-peptide. Potently inhibits rat brain prolyl endopeptidase (Ki = 0.95 nM) in vitro, and prevents amyloid β-peptide deposition in vivo. Orally active and brain penetrant.
CAS No. 146794-84-5
Molecular Formula C25H36N2O5S2
Molecular Weight 508.7 g/mol
IUPAC Name [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid
Standard InChI InChI=1S/C23H34N2OS2.C2H2O4/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;3-1(4)2(5)6/h11-14,17-18H,5-10,15-16H2,1-4H3;(H,3,4)(H,5,6)
Standard InChI Key UUSSHPPSOUAHHP-UHFFFAOYSA-N
SMILES CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C.C(=O)(C(=O)O)O
Canonical SMILES CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C.C(=O)(C(=O)O)O

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